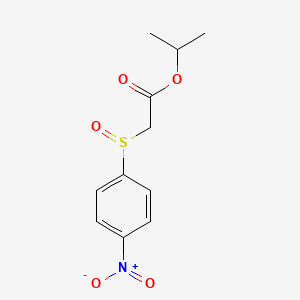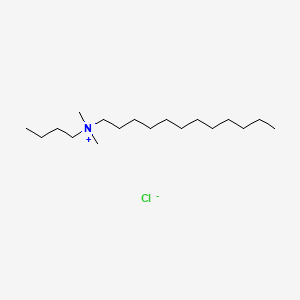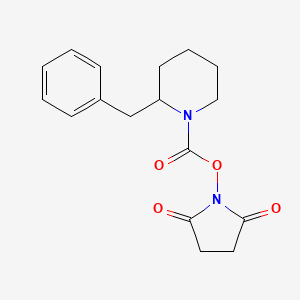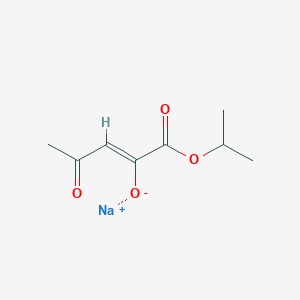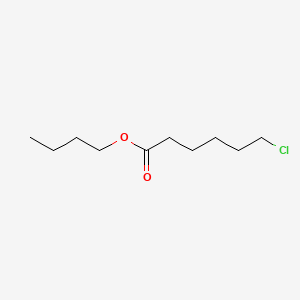
Disodium 3-hydroxy-5-sulphonato-2-naphthoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disodium 3-hydroxy-5-sulphonato-2-naphthoate is a chemical compound known for its unique properties and applications in various fields. It is a disodium salt of a naphthalene derivative, characterized by the presence of hydroxyl and sulfonate groups attached to the naphthalene ring. This compound is often used in the production of dyes and pigments due to its vibrant color and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of disodium 3-hydroxy-5-sulphonato-2-naphthoate typically involves the sulfonation of 3-hydroxy-2-naphthoic acid. The reaction is carried out by treating 3-hydroxy-2-naphthoic acid with sulfuric acid under controlled temperature conditions. The resulting sulfonic acid derivative is then neutralized with sodium hydroxide to form the disodium salt.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified through crystallization or other suitable methods before being packaged for distribution.
Análisis De Reacciones Químicas
Types of Reactions
Disodium 3-hydroxy-5-sulphonato-2-naphthoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of naphthoquinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of various substituted naphthalene derivatives.
Aplicaciones Científicas De Investigación
Disodium 3-hydroxy-5-sulphonato-2-naphthoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems due to its solubility and stability.
Industry: Utilized in the production of colorants for textiles, plastics, and inks.
Mecanismo De Acción
The mechanism of action of disodium 3-hydroxy-5-sulphonato-2-naphthoate involves its interaction with various molecular targets. The hydroxyl and sulfonate groups play a crucial role in its binding affinity and reactivity. The compound can interact with proteins, nucleic acids, and other biomolecules, influencing their structure and function. The pathways involved include hydrogen bonding, electrostatic interactions, and hydrophobic effects.
Comparación Con Compuestos Similares
Disodium 3-hydroxy-5-sulphonato-2-naphthoate can be compared with other similar compounds such as:
Disodium 1-hydroxy-2-naphthoate: Similar structure but different position of the hydroxyl group.
Disodium 3-hydroxy-4-sulphonato-2-naphthoate: Similar structure but different position of the sulfonate group.
Disodium 3-hydroxy-5-carboxylato-2-naphthoate: Similar structure but with a carboxylate group instead of a sulfonate group.
The uniqueness of this compound lies in its specific functional groups and their positions on the naphthalene ring, which confer distinct chemical and physical properties.
Propiedades
Número CAS |
84145-65-3 |
|---|---|
Fórmula molecular |
C11H6Na2O6S |
Peso molecular |
312.21 g/mol |
Nombre IUPAC |
disodium;6-carboxy-7-oxidonaphthalene-1-sulfonate |
InChI |
InChI=1S/C11H8O6S.2Na/c12-9-5-7-6(4-8(9)11(13)14)2-1-3-10(7)18(15,16)17;;/h1-5,12H,(H,13,14)(H,15,16,17);;/q;2*+1/p-2 |
Clave InChI |
BTJIGRWQKPAMPR-UHFFFAOYSA-L |
SMILES canónico |
C1=CC2=CC(=C(C=C2C(=C1)S(=O)(=O)[O-])[O-])C(=O)O.[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



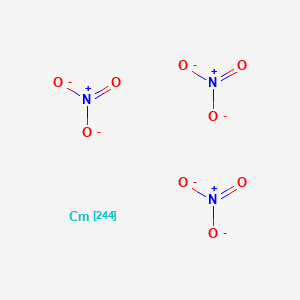
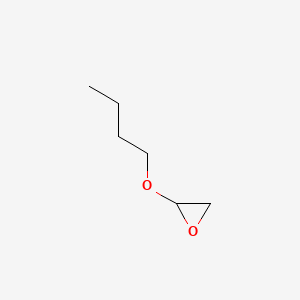

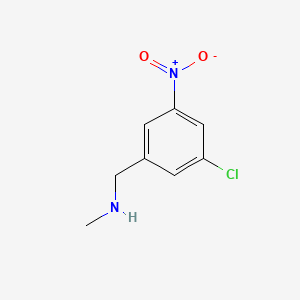
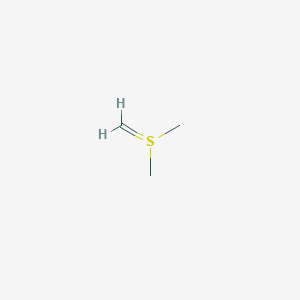
![4-Bromo-7-(4-(2-pivalamidoethyl)piperidin-1-yl)thieno[2,3-c]pyridine-2-carboxamide](/img/structure/B15176299.png)
